methyl 3-(2,3-dihydro-1H-indol-3-yl)propanoate
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Overview
Description
Methyl 3-(2,3-dihydro-1H-indol-3-yl)propanoate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features an indole ring system, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2,3-dihydro-1H-indol-3-yl)propanoate typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . For this specific compound, the starting materials would be appropriately substituted to yield the desired product.
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the maximum output of the desired product while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,3-dihydro-1H-indol-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield various reduced indole derivatives.
Scientific Research Applications
Methyl 3-(2,3-dihydro-1H-indol-3-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore the therapeutic potential of indole derivatives in treating various diseases.
Industry: Indole derivatives are used in the production of dyes, perfumes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-(2,3-dihydro-1H-indol-3-yl)propanoate involves its interaction with various molecular targets and pathways. The indole ring system can interact with biological receptors, enzymes, and other proteins, leading to various biological effects. The exact mechanism depends on the specific biological context and the functional groups attached to the indole ring .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(1H-indol-3-yl)propanoate
- Methyl 2-amino-3-(1H-indol-3-yl)propanoate
- Methyl 3-(1H-indol-3-yl)-2-(naphthalen-2-ylformamido)propanoate
Uniqueness
Methyl 3-(2,3-dihydro-1H-indol-3-yl)propanoate is unique due to its specific substitution pattern on the indole ring, which can lead to distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
IUPAC Name |
methyl 3-(2,3-dihydro-1H-indol-3-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)7-6-9-8-13-11-5-3-2-4-10(9)11/h2-5,9,13H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGRORSTALQNOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1CNC2=CC=CC=C12 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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